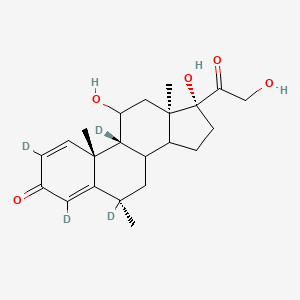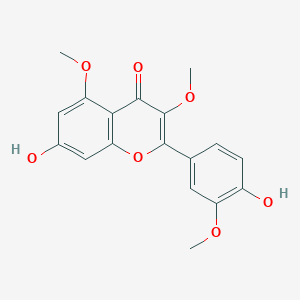
Quercetin 3,5,3'-trimethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin 3,5,3’-trimethyl ether is a derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. This compound is known for its enhanced solubility and bioavailability compared to its parent molecule, quercetin. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3,5,3’-trimethyl ether typically involves the methylation of quercetin. One common method is the reaction of quercetin with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at ambient temperature. This reaction selectively methylates the hydroxyl groups at the 3, 5, and 3’ positions .
Industrial Production Methods: Industrial production of quercetin 3,5,3’-trimethyl ether may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Quercetin 3,5,3’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent flavonoid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate quercetin .
Applications De Recherche Scientifique
Quercetin 3,5,3’-trimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties, which are relevant in cellular and molecular biology studies.
Medicine: Research explores its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities.
Mécanisme D'action
The mechanism of action of quercetin 3,5,3’-trimethyl ether involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.
Molecular Targets: It targets enzymes such as quinone reductase 2 (QR2) and pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparaison Avec Des Composés Similaires
Quercetin 3,5,3’-trimethyl ether is compared with other methylated quercetin derivatives:
Rhamnetin (7-O-methylquercetin): Known for its anti-inflammatory properties.
Isorhamnetin (3’-O-methylquercetin): Exhibits antioxidant and anti-cancer activities.
Tamaraxetin (4’-O-methylquercetin): Studied for its hepatoprotective effects.
Azaleatin (5-O-methylquercetin): Noted for its anti-ulcer properties.
Uniqueness: Quercetin 3,5,3’-trimethyl ether is unique due to its specific methylation pattern, which enhances its solubility and bioavailability, making it more effective in various applications compared to its parent compound and other methylated derivatives .
Propriétés
Formule moléculaire |
C18H16O7 |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-12-6-9(4-5-11(12)20)17-18(24-3)16(21)15-13(23-2)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3 |
Clé InChI |
VGKWUQZAFRYZOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


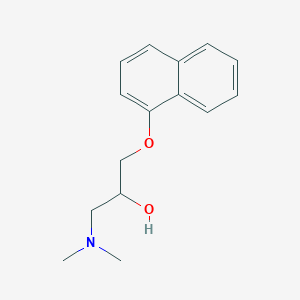
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
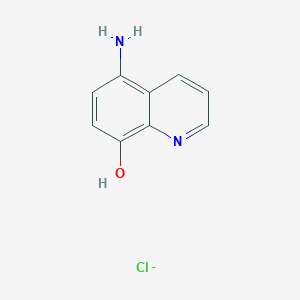

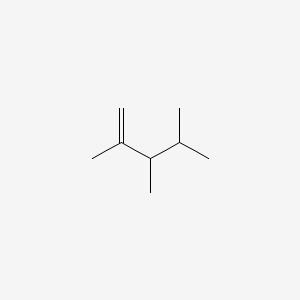
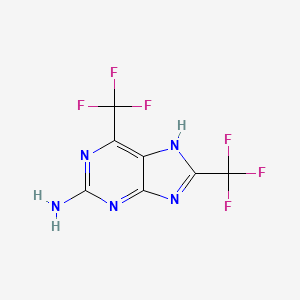
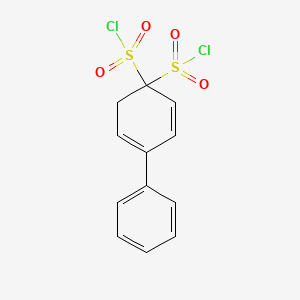
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)


![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
